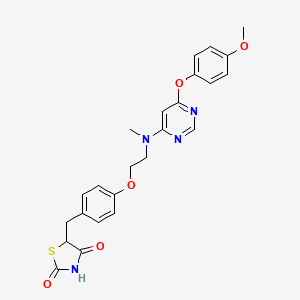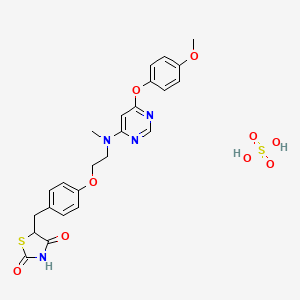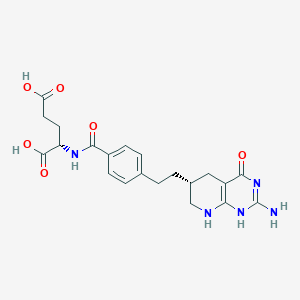
Lometrexol
Overview
Description
Lometrexol is a folate analogue and an antipurine antifolate compound. It was synthesized in 1985 by Taylor and colleagues . Unlike methotrexate, which inhibits dihydrofolate reductase, this compound targets glycinamide ribonucleotide formyltransferase (GARFT), an enzyme involved in purine biosynthesis . This compound has been investigated for its potential in treating various cancers, including lung cancer, colorectal carcinoma, and breast carcinoma .
Mechanism of Action
Target of Action
Lometrexol primarily targets the enzyme Dihydrofolate reductase (DHFR) . DHFR plays a crucial role in the synthesis of tetrahydrofolate, which is essential for DNA synthesis and cell growth .
Mode of Action
This compound acts as an antifolate , inhibiting the enzyme DHFR . By inhibiting DHFR, this compound disrupts the synthesis of tetrahydrofolate, thereby interfering with DNA synthesis and cell growth .
Biochemical Pathways
This compound affects the de novo purine biosynthesis pathway . It inhibits the enzyme glycinamide ribonucleotide formyltransferase (GARFT) , which is essential for this pathway . This inhibition disrupts the production of purine nucleotides, which are necessary for DNA and RNA synthesis .
Pharmacokinetics
The pharmacokinetics of this compound were best described by a three-compartment model . The mean clearance and volume of distribution were 1.6 +/- 0.6 liters/h/m2 and 8.9 +/- 4.1 liters/m2, respectively . The mean half-lives were 0.23 +/- 0.1, 2.9 +/- 1.4, and 25.0 +/- 48.7 hours . This compound is considerably eliminated through the kidneys, accounting for 56 +/- 17% of the total dose administered within 6 hours of treatment, and 85 +/- 16% within 24 hours of treatment .
Result of Action
The inhibition of DHFR and GARFT by this compound leads to a decrease in the activity of vital biochemical processes in the cell . This results in a disruption of DNA and RNA synthesis, which can lead to cell death . The cumulative toxicity of this compound is related to tissue concentration .
Action Environment
The action of this compound can be influenced by the presence of other compounds. For instance, the therapeutic efficacy of this compound can be decreased when used in combination with Folic acid . Also, the serum concentration of the active metabolites of this compound can be reduced when this compound is used in combination with Glucarpidase, resulting in a loss in efficacy .
Biochemical Analysis
Biochemical Properties
Lometrexol is a tight-binding antifolate inhibitor of the purine de novo enzyme glycinamide ribonucleotide formyltransferase (GARFT) . It has a high affinity for the α-folate receptor (α-FR), a low capacity folate transporter that is highly overexpressed in some epithelial tumors .
Cellular Effects
This compound has shown significant activity against a broad panel of solid tumors . It has been found to induce a unique gene expression signature in cells . In addition, it has been associated with a fall in hematocrit, hemoglobin, and platelet count, indicating that the cumulative toxicity of this compound is related to tissue concentration and not plasma pharmacokinetics .
Molecular Mechanism
This compound inhibits the first folate-dependent enzyme in de novo purine biosynthesis . It is activated by folypolyglutamate synthetase . This compound has a 6-fold higher affinity for FRα than LY309887 and both compounds have higher affinity for the α isoform compared to the β isoform .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown a shift in metabolic activity toward increased purine synthesis . Over time, red blood cell (RBC) this compound levels rise, long after plasma this compound is undetectable .
Dosage Effects in Animal Models
In animal models, this compound has shown significant activity against a broad panel of solid tumors . Tumors with MLL3 and/or MLL4 mutations were highly sensitive to this compound in vitro and in vivo, both in culture and in animal models of cancer .
Metabolic Pathways
This compound is involved in the purine de novo synthesis pathway . It inhibits the key enzyme of purine synthesis glycinamide ribonucleotide formyltransferase (GARFT) .
Transport and Distribution
This compound is transported into cells via the ubiquitously expressed reduced-folate carrier . It also has a high affinity for the α-folate receptor (α-FR), a low capacity folate transporter that is highly overexpressed in some epithelial tumors .
Subcellular Localization
It is known that this compound accumulates in the α-FR/endosomal apparatus, leading to slow release into the cytoplasm
Preparation Methods
Lometrexol is synthesized through a series of chemical reactions involving the modification of folic acid. The synthetic route typically involves the following steps :
Starting Material: The synthesis begins with folic acid or a folic acid derivative.
Chemical Modifications: Various chemical reactions, including reduction, alkylation, and formylation, are employed to modify the folic acid structure.
Final Product: The final product, this compound, is obtained through purification and crystallization processes.
Industrial production methods for this compound involve large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistency and quality .
Chemical Reactions Analysis
Lometrexol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the structure of this compound, potentially altering its biological activity.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced by others.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Lometrexol has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound to study the mechanisms of folate analogues and antifolates.
Biology: Researchers use this compound to investigate the role of folate metabolism in cellular processes and its impact on cell proliferation and apoptosis.
Comparison with Similar Compounds
Lometrexol is part of a class of compounds known as folate analogues or antifolates. Similar compounds include:
Methotrexate: Inhibits dihydrofolate reductase and is used in cancer treatment and autoimmune diseases.
Pemetrexed: Inhibits multiple enzymes involved in folate metabolism and is used in the treatment of non-small cell lung cancer and mesothelioma.
Pralatrexate: Targets dihydrofolate reductase and is used in the treatment of peripheral T-cell lymphoma.
Raltitrexed: Inhibits thymidylate synthase and is used in the treatment of colorectal cancer.
This compound is unique in its specific inhibition of glycinamide ribonucleotide formyltransferase, making it a valuable tool for studying purine biosynthesis and a potential therapeutic agent for certain cancers .
Properties
IUPAC Name |
(2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl]ethyl]benzoyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O6/c22-21-25-17-14(19(30)26-21)9-12(10-23-17)2-1-11-3-5-13(6-4-11)18(29)24-15(20(31)32)7-8-16(27)28/h3-6,12,15H,1-2,7-10H2,(H,24,29)(H,27,28)(H,31,32)(H4,22,23,25,26,30)/t12-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUQBAQVRAURMCL-DOMZBBRYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC2=C1C(=O)NC(=N2)N)CCC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CNC2=C1C(=O)NC(=N2)N)CCC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50909998 | |
| Record name | N-{4-[2-(4-Hydroxy-2-imino-1,2,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl)ethyl]benzoyl}glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50909998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106400-81-1 | |
| Record name | Lometrexol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106400811 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lometrexol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12769 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-{4-[2-(4-Hydroxy-2-imino-1,2,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl)ethyl]benzoyl}glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50909998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 106400-81-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LOMETREXOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6P3AVY8A7Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


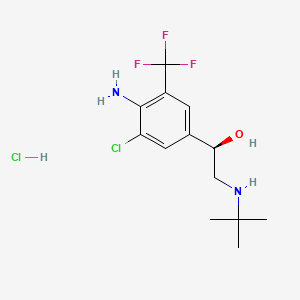
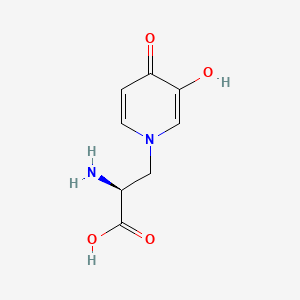
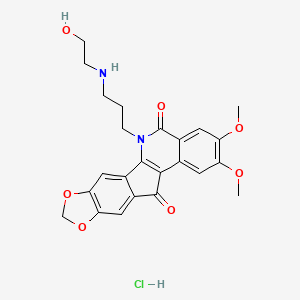
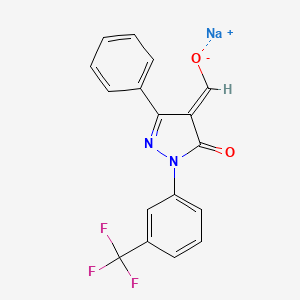
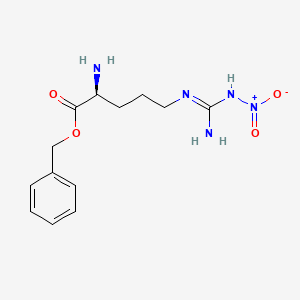
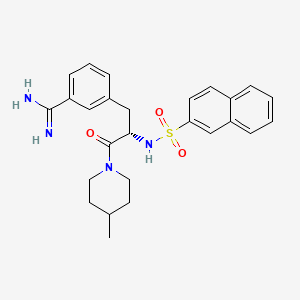
![(2R,3R,4S,5R,6R)-2-[[(10S,13R,14R,17S)-14-amino-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-6-methyloxane-3,4,5-triol](/img/structure/B1674977.png)
![Methyl (3S,8R,9S,10S,13R,14S,17S)-14-amino-10,13-dimethyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-17-carboxylate;hydrochloride](/img/structure/B1674979.png)
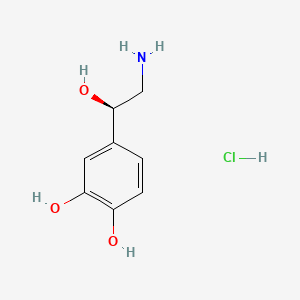
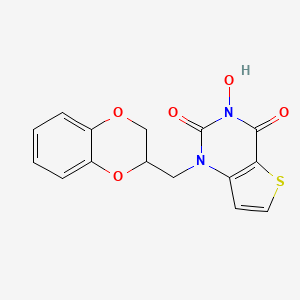
![(2R,3S,4R,5R,6S)-6-[[(4aS,7aR)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-2-(hydroxymethyl)-3-methyloxane-2,3,4,5-tetrol](/img/structure/B1674983.png)
